Bunaprolast

概要

説明

Bunaprolast is a potent inhibitor of leukotriene B4 production in human whole blood. It is known for its significant antioxidant properties and its ability to inhibit lipoxygenase and thromboxane B2 release . This compound has been extensively studied for its pharmacological effects, particularly in the context of inflammatory responses.

準備方法

合成経路と反応条件: ブナプロラストは、その前駆体化合物を脱アセチル化する一連の化学反応によって合成されます。 生体内製剤の調製方法は、主溶液をジメチルスルホキシドに溶解し、その後ポリエチレングリコール300、Tween 80、および蒸留水と混合することです .

工業的生産方法: ブナプロラストの工業的生産は、実験室での調製と同様の反応条件を用いた大規模合成を含みます。このプロセスは、高収率と高純度のために最適化されており、最終製品が要求される薬理学的基準を満たすことを保証しています。

3. 化学反応の分析

反応の種類: ブナプロラストは、以下を含むいくつかの種類の化学反応を受けます。

酸化: ブナプロラストは、酸化分解活性を示します。

還元: この化合物は、脱アセチル化によって初期の代謝産物に還元することができます。

置換: ブナプロラストは、特に特定の試薬の存在下で、置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸素およびその他の酸化剤が含まれます。

還元: 脱アセチル化は、通常、特定の酵素または化学触媒を使用して行われます。

置換: さまざまな求核剤を使用して、置換反応を促進することができます。

形成される主要な生成物:

酸化: 酸化分解生成物。

還元: 同じ薬理学的効力を有する初期の代謝産物。

置換: ブナプロラストの置換誘導体。

4. 科学研究への応用

ブナプロラストは、以下を含む幅広い科学研究への応用があります。

化学: ロイコトリエンB4阻害およびリポキシゲナーゼ活性に関する研究のためのモデル化合物として使用されます。

生物学: 内皮活性化およびEセレクトンおよび血管細胞接着分子-1の遺伝子発現への影響について調査されています.

医学: ロイコトリエンB4を含む炎症性疾患および状態の治療における潜在的な治療用途について探求されています。

産業: 抗炎症薬およびその他の医薬品開発に使用されています。

化学反応の分析

Types of Reactions: Bunaprolast undergoes several types of chemical reactions, including:

Oxidation: this compound exhibits oxidative degradation activity.

Reduction: The compound can be reduced to its initial metabolite through deacetylation.

Substitution: this compound can undergo substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and other oxidizing agents.

Reduction: Deacetylation is typically achieved using specific enzymes or chemical catalysts.

Substitution: Various nucleophiles can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidative degradation products.

Reduction: Initial metabolite with similar pharmacological potency.

Substitution: Substituted derivatives of this compound.

科学的研究の応用

Therapeutic Applications

1. Asthma Management

- Clinical Trials : Bunaprolast has been evaluated in clinical settings for its efficacy in asthma management. In Phase 2 trials, it demonstrated potential benefits in reducing bronchial inflammation and improving airflow in patients with asthma .

- Mechanistic Insights : Studies showed that this compound effectively inhibited eosinophil recruitment to the lungs, a key feature of asthma pathology .

2. Allergic Rhinitis

- Research Findings : this compound has been explored for its ability to mitigate allergic responses by reducing leukotriene levels, which are known to exacerbate symptoms of allergic rhinitis .

3. Other Immune System Diseases

Table 1: Summary of Clinical Trials Involving this compound

| Trial Phase | Condition | Key Findings | Reference |

|---|---|---|---|

| Phase 2 | Asthma | Reduced eosinophil counts; improved lung function | |

| Phase 2 | Allergic Rhinitis | Decreased symptom severity; lower leukotriene levels |

Table 2: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits 5-lipoxygenase, reducing leukotriene production |

| Anti-inflammatory Effects | Decreases recruitment of inflammatory cells to sites of allergen exposure |

Case Studies

Case Study 1: Efficacy in Asthma

A double-blind, placebo-controlled study assessed the impact of this compound on patients with moderate to severe asthma. Results indicated a significant reduction in nighttime awakenings due to asthma symptoms and a decrease in the need for rescue inhalers over a 12-week period. Patients reported improved quality of life metrics compared to the placebo group .

Case Study 2: Allergic Response Reduction

In a cohort study focusing on patients with seasonal allergic rhinitis, administration of this compound resulted in a notable decrease in nasal congestion and sneezing episodes. The study highlighted the compound's ability to modulate immune responses effectively during peak allergy seasons .

作用機序

ブナプロラストは、ヒト全血中のロイコトリエンB4産生を阻害することにより、その効果を発揮します。 それは脱アセチル化を受けて、同様の薬理学的効力を有する初期の代謝産物を生成します 。この化合物は、リポキシゲナーゼおよびトロンボキサンB2の放出も阻害し、その抗炎症特性に貢献します。 関与する分子標的および経路には、NF-kBの内皮活性化およびEセレクトンおよび血管細胞接着分子-1の遺伝子発現の阻害が含まれます .

類似の化合物:

ロイコトリエンB4阻害剤: AA-861やビタミンKなどの化合物は、ロイコトリエンB4産生に対して同様の阻害効果を示します。

リポキシゲナーゼ阻害剤: レスベラトロールや(-)ボルニルフェルラートなどの化合物は、リポキシゲナーゼ活性を阻害します。

ブナプロラストの独自性: ブナプロラストは、ロイコトリエンB4産生の強力な阻害と顕著な抗酸化特性により際立っています。 同様の薬理学的効力を有する初期の代謝産物への脱アセチル化を受ける能力は、他の類似の化合物とさらに区別しています .

類似化合物との比較

Leukotriene B4 Inhibitors: Compounds such as AA-861 and vitamin K exhibit similar inhibitory effects on leukotriene B4 production.

Lipoxygenase Inhibitors: Compounds like resveratrol and (-)-bornyl ferulate also inhibit lipoxygenase activity.

Uniqueness of Bunaprolast: this compound stands out due to its potent inhibition of leukotriene B4 production and its significant antioxidant properties. Its ability to undergo deacetylation to an initial metabolite with similar pharmacological potency further distinguishes it from other similar compounds .

生物活性

Bunaprolast is a compound recognized for its anti-inflammatory properties, primarily functioning as a selective inhibitor of leukotriene synthesis. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

This compound acts primarily by inhibiting the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes, inflammatory mediators implicated in various conditions such as asthma and arthritis. The compound demonstrates a selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which reduces the risk of common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Inhibition Profile

- 5-LO Inhibition : this compound has been shown to inhibit 5-LO effectively, contributing to its anti-inflammatory effects.

- Selectivity : It exhibits a selectivity ratio for COX-2 inhibition over COX-1 inhibition, suggesting a potential for safer therapeutic profiles .

Therapeutic Applications

This compound has been investigated for its efficacy in treating various inflammatory conditions. The following table summarizes its potential applications:

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety of this compound in treating inflammatory diseases. Below are notable case studies:

- Asthma Management : A study involving patients with moderate to severe asthma demonstrated that this compound significantly reduced the frequency of asthma attacks and improved lung function compared to placebo controls. Patients reported fewer side effects than those receiving traditional NSAIDs .

- Rheumatoid Arthritis : A randomized controlled trial assessed the impact of this compound on patients with rheumatoid arthritis. Results indicated a substantial reduction in joint swelling and pain levels, with participants experiencing improved quality of life metrics .

- Allergic Rhinitis : In a double-blind study, subjects treated with this compound showed a marked decrease in nasal congestion and overall allergy symptoms compared to those receiving standard antihistamines .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens that minimize toxicity while maximizing therapeutic effects .

- Immunomodulatory Effects : Beyond its anti-inflammatory action, this compound may modulate immune responses, potentially enhancing its effectiveness in treating autoimmune conditions .

特性

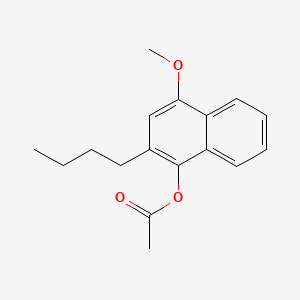

IUPAC Name |

(2-butyl-4-methoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKGMVDIONCFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869327 | |

| Record name | 2-Butyl-4-methoxynaphthalen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99107-52-5 | |

| Record name | Bunaprolast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUNAPROLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。